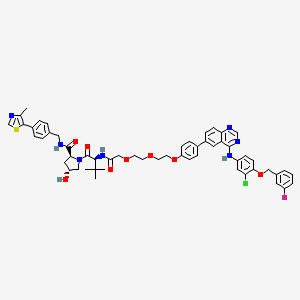

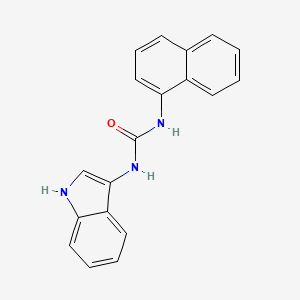

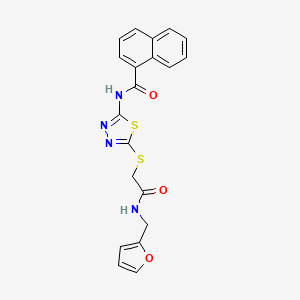

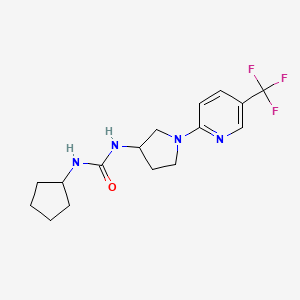

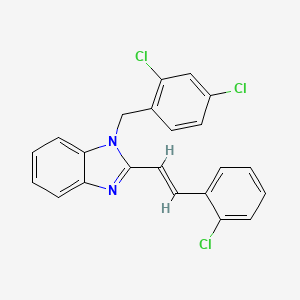

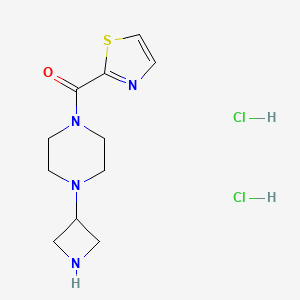

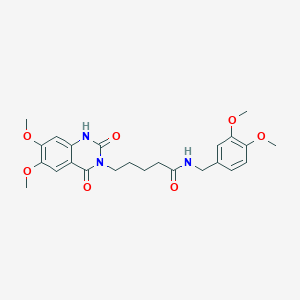

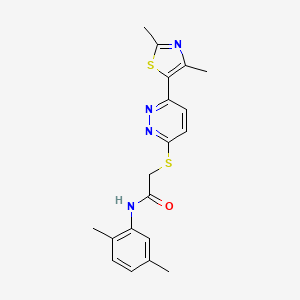

![molecular formula C22H25FN4O2S2 B2505296 3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252815-75-0](/img/structure/B2505296.png)

3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a structurally complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with piperazine and thieno[3,2-d]pyrimidin-4(3H)-one moieties have been synthesized and studied for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include condensation, alkylation, and cyclization. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, the synthesis of piperazinyl butyl thiazolidinones, which are structurally related to the compound , involves several steps to incorporate the piperazine and thiazolidinone moieties .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction (XRD). For example, the tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate has been analyzed, revealing the dihedral angles between the pyrimidine and phenyl rings and the conformation of the piperazine ring . These structural details are crucial for understanding the molecular interactions and potential biological activities of the compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups. The presence of a piperazine ring, for instance, is known to be involved in various biological interactions due to its nitrogen atoms, which can act as hydrogen bond donors or acceptors . The thieno[3,2-d]pyrimidin-4(3H)-one moiety could also participate in chemical reactions due to its potential to form hydrogen bonds and aromatic interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. For example, the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can influence the compound's solubility, melting point, and stability . These properties are essential for the development of pharmaceutical agents as they affect the compound's bioavailability and pharmacokinetics.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to the one have been synthesized and evaluated for their antimicrobial activity. For example, a study by Yurttaş et al. (2016) reported on the synthesis of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which showed significant antimicrobial activity against various microorganism strains. This suggests potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).

Antitumor Activity

Another significant application is in the field of antitumor activity. A study by Hafez and El-Gazzar (2017) involved synthesizing novel thieno[3,2-d]pyrimidine derivatives, which displayed potent anticancer activity comparable to doxorubicin on various human cancer cell lines (Hafez & El-Gazzar, 2017). Similarly, another study by Mallesha et al. (2012) evaluated the antiproliferative effect of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, suggesting their potential as anticancer agents (Mallesha et al., 2012).

Inhibitory Activity on Specific Receptors

Compounds structurally related to the one have shown binding affinity to certain receptors. Modica et al. (1997) prepared and evaluated a series of thieno[2,3-d]pyrimidin-4 (1H)-one derivatives for their in vitro 5-HT1A receptor affinity, indicating their potential application in neurological disorders (Modica et al., 1997).

Mechanism of Action

Target of Action

The compound contains a piperazine ring, which is a common feature in many drugs and is known to interact with a variety of receptors in the body, including dopamine and serotonin receptors . The presence of a fluorophenyl group might also suggest potential interactions with other types of receptors or enzymes.

properties

IUPAC Name |

3-butyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O2S2/c1-2-3-9-27-21(29)20-18(8-14-30-20)24-22(27)31-15-19(28)26-12-10-25(11-13-26)17-6-4-16(23)5-7-17/h4-8,14H,2-3,9-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHPEENMHQCBRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B2505214.png)

![Benzo[d]thiazol-6-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505220.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2505228.png)